1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation
A series of derivatives, including the mentioned compound, were synthesized and evaluated for their pharmacological properties. These compounds showed potent ligand activity at the 5-HT(1A) receptor. Notably, some derivatives exhibited anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting their potential in treating anxiety and depression (Zagórska et al., 2009).
Structure-Activity Relationships
Further research explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. This study found that purine-2,4-dione derivatives generally had higher affinity values than purine-2,4,8-trione compounds. Certain compounds demonstrated potential as antidepressants and anxiolytics (Zagórska et al., 2015).
Mesoionic Purinone Analogs
Research into mesoionic purinone analogs revealed their tendency to undergo hydrolytic ring-opening reactions, contributing to a deeper understanding of their chemical behavior (Coburn & Taylor, 1982).
Receptor Affinity and Enzymatic Activity
A study on the receptor affinity and enzymatic activity of octahydro- and dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines identified compound structures promising for further modification and study (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
Research into fluoro and trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione identified potent ligands for serotonin receptors, with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Synthesis of Purine Derivatives
A study on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones provided insights into the intramolecular alkylation process, contributing to the field of organic chemistry (Simo et al., 1998).
Properties
IUPAC Name |
4,7-dimethyl-2-(3-phenylpropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h5-7,9-10,14H,4,8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCDPIGTBWRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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